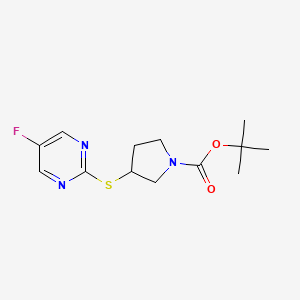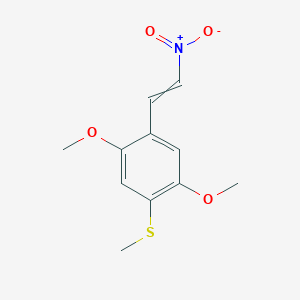
1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE is an organic compound with the molecular formula C11H13NO4S. It is characterized by the presence of methoxy, methylthio, and nitro groups attached to a styrene backbone. This compound is typically found as a white crystalline or powdery solid and is known for its solubility in alcohol and ether solvents, while being slightly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE involves a multi-step process. One common method includes the following steps :
Starting Materials: 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent.
Reaction Conditions: The materials are added to a reaction kettle in a specific mass ratio (2,5-dimethoxybenzaldehyde to nitromethane to the organic solvent to ammonium acetate is 1:0.7-0.9:4-5:0.25-0.3).
Reaction Time and Temperature: The mixture is reacted for 4-10 hours at a temperature of 70-80°C.
Post-Reaction Processing: An aqueous solution is added to the reaction mixture, which is then washed to separate the aqueous and organic layers. The organic layer is cooled and crystallized to obtain the final product.
Industrial Production Methods
The industrial production of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE follows similar synthetic routes but is optimized for higher conversion rates and stable processes. This method is designed to be easily scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The methoxy and methylthio groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo reduction reactions, leading to the formation of active amine derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-DIMETHOXY-4-METHYLTHIOPHENETHYLAMINE: Similar structure but with an amine group instead of a nitro group.
2,5-DIMETHOXY-4-METHYLTHIOPHENYLACETONE: Similar structure but with a ketone group instead of a nitro group.
Uniqueness
2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE is unique due to its specific combination of methoxy, methylthio, and nitro groups attached to a styrene backbone. This unique structure allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Número CAS |
61638-06-0 |
|---|---|
Fórmula molecular |
C11H13NO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-methylsulfanyl-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C11H13NO4S/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3 |
Clave InChI |
XZQQADBSHWBCJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


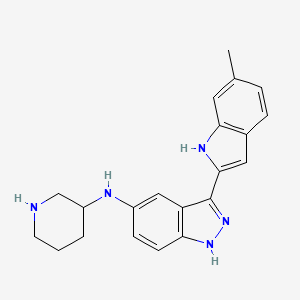
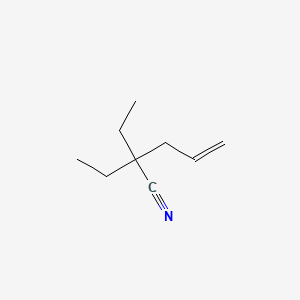
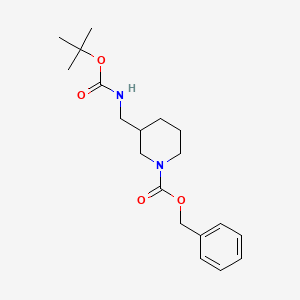

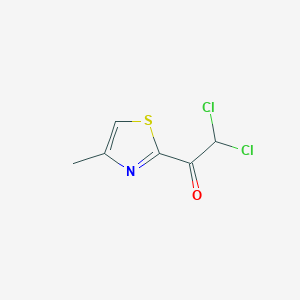
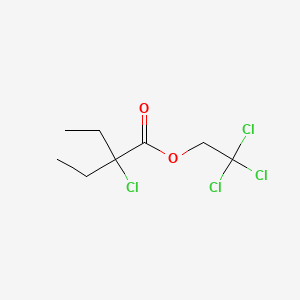
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
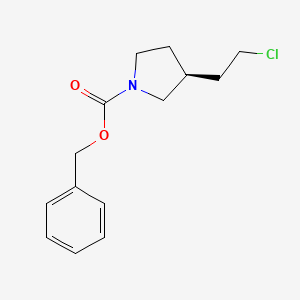
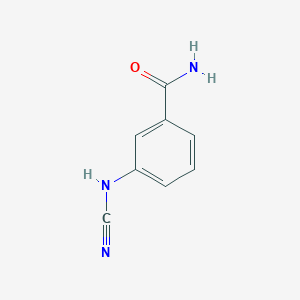
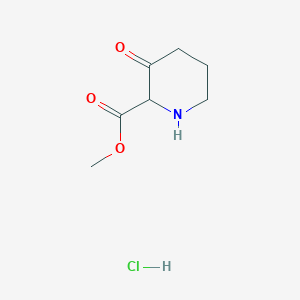
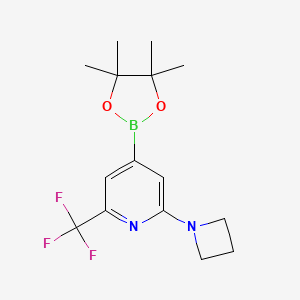

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
